

Unveiling the Bioactivity of Commercially Synthesized 19-HETE: A Comparative Guide

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Compound of Interest

Compound Name: 19-Hete

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activity of commercially synthesized 19-hydroxyeicosatetraenoic acid (**19-HETE**) with relevant alternatives, supported by experimental data and detailed protocols.

19-HETE, a cytochrome P450 (CYP) metabolite of arachidonic acid, plays a significant role in various physiological processes, particularly in the cardiovascular and renal systems. This guide focuses on confirming the biological activity of commercially available synthesized **19-HETE**, providing a framework for its evaluation and comparison with other key eicosanoids.

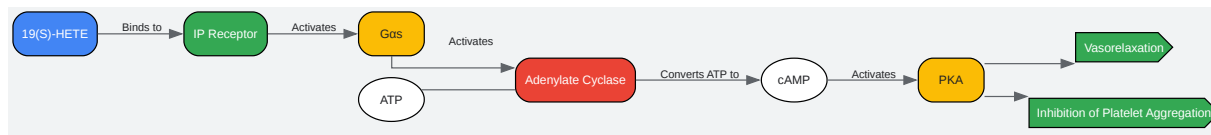
Comparative Analysis of Biological Activity

The biological effects of **19-HETE** are stereospecific, with the 19(S)- and 19(R)-enantiomers often exhibiting distinct activities. Furthermore, its actions are often contrasted with those of its counterpart, 20-HETE, a potent vasoconstrictor. The following table summarizes key quantitative data on the biological activities of these compounds.

Compound	Biological Activity	Assay System	Effective Concentration (EC ₅₀ /IC ₅₀)
19(S)-HETE	cAMP Accumulation	Human Megakaryoblastic Leukemia Cells (MEG-01)	EC ₅₀ : 520 nM[1][2][3][4]
Prostacyclin (IP) Receptor Activation	Heterologously expressed human IP receptor in COS-1 cells	EC ₅₀ : 567 nM[1][2]	
Vasorelaxation	Mouse Mesenteric Artery & Thoracic Aorta	Data not available in reviewed literature	
Platelet Aggregation Inhibition	Thrombin-induced murine platelet aggregation	Data not available in reviewed literature	
19(R)-HETE	cAMP Accumulation	Human Megakaryoblastic Leukemia Cells (MEG-01)	Inactive at concentrations up to 10 µM[3][4]
20-HETE	Vasoconstriction	Renal, cerebral, cardiac, and mesenteric arteries	EC ₅₀ : < 10 nM[5]

Signaling Pathway of 19(S)-HETE

Commercially synthesized 19(S)-HETE from suppliers like Cayman Chemical has been shown to act as a full orthosteric agonist of the prostacyclin (IP) receptor.[1][3] This interaction initiates a signaling cascade that is central to its vasodilatory and anti-platelet aggregation effects.



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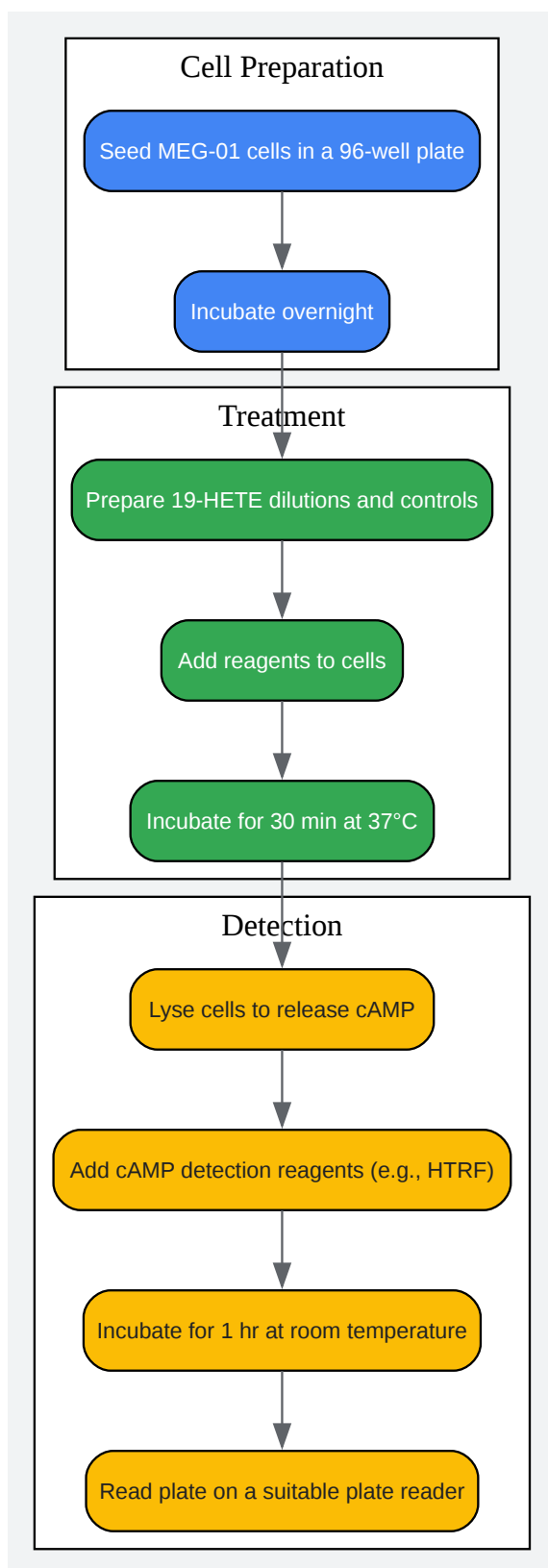
Caption: 19(S)-HETE signaling pathway leading to vasorelaxation and platelet inhibition.

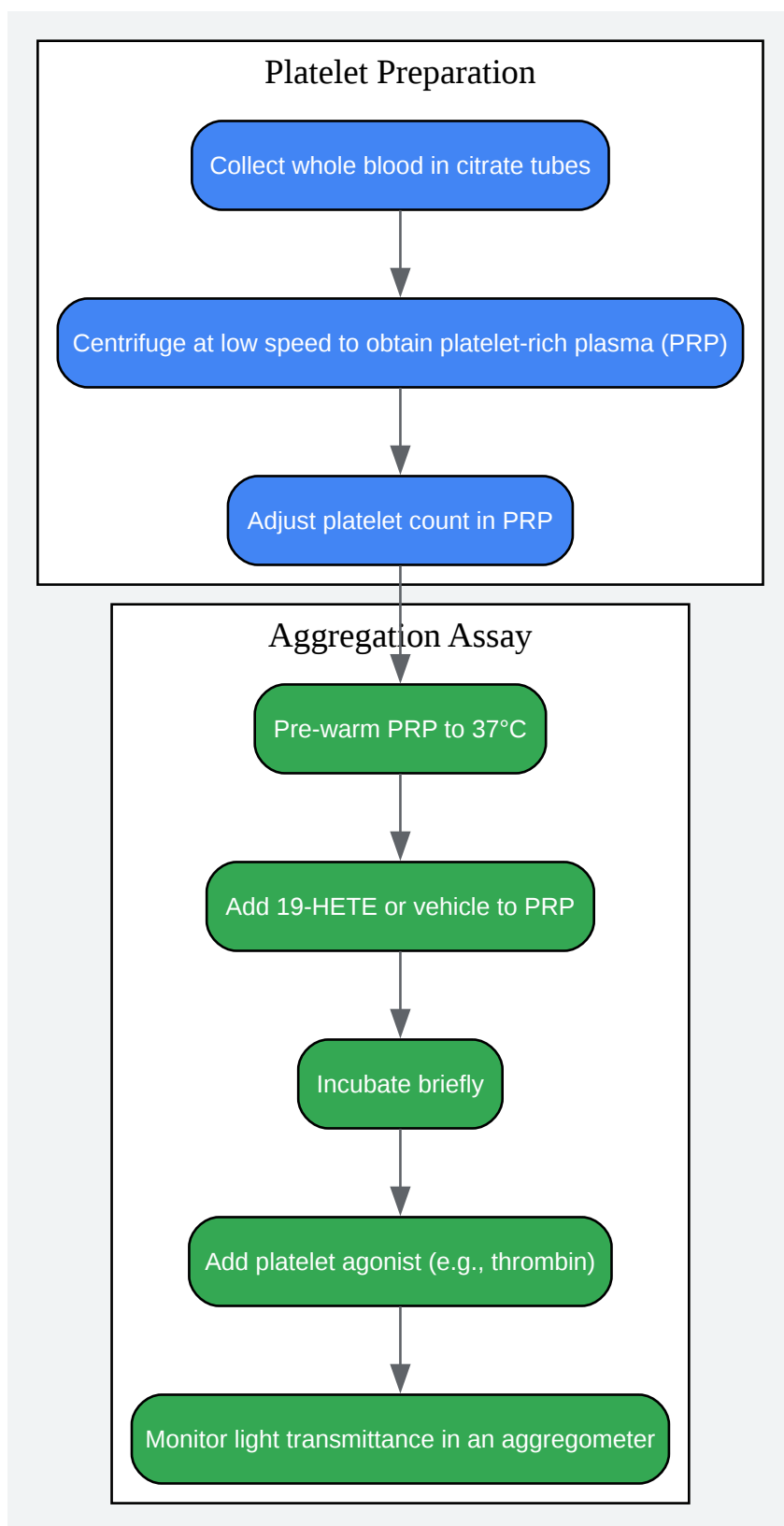
Experimental Protocols

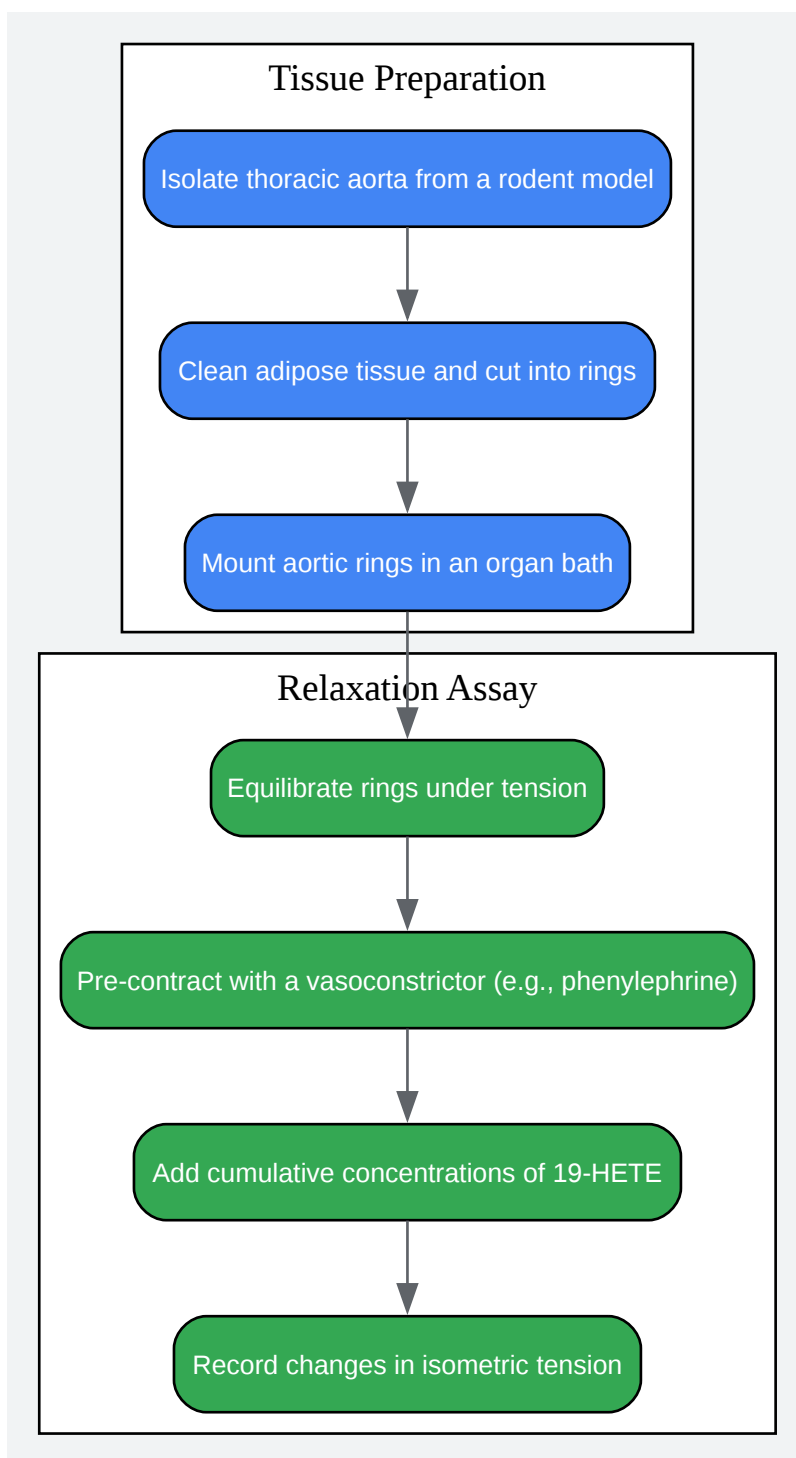
To aid researchers in independently verifying the biological activity of commercially synthesized **19-HETE**, detailed protocols for key experiments are provided below.

Intracellular cAMP Accumulation Assay

This assay determines the ability of **19-HETE** to stimulate the production of cyclic AMP (cAMP), a key second messenger.







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